molecular formula C22H17Cl2N3O3S B12141268 (2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12141268
M. Wt: 474.4 g/mol
InChI Key: TVDPKRVAWBAVCJ-UNOMPAQXSA-N
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Description

This compound belongs to the thiazolo-triazine-dione class, characterized by a fused heterocyclic core (thiazole and triazine rings) and substituted benzylidene/propoxybenzyl groups. The (2Z)-configuration indicates the stereochemistry of the benzylidene moiety, which is critical for its molecular interactions. The 2,6-dichlorobenzylidene and 4-propoxybenzyl substituents likely enhance electronic and steric effects, influencing solubility, stability, and bioactivity.

Properties

Molecular Formula

C22H17Cl2N3O3S

Molecular Weight

474.4 g/mol

IUPAC Name

(2Z)-2-[(2,6-dichlorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H17Cl2N3O3S/c1-2-10-30-14-8-6-13(7-9-14)11-18-20(28)25-22-27(26-18)21(29)19(31-22)12-15-16(23)4-3-5-17(15)24/h3-9,12H,2,10-11H2,1H3/b19-12-

InChI Key

TVDPKRVAWBAVCJ-UNOMPAQXSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)Cl)SC3=NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorobenzylidene group: This step involves the condensation of the thiazolo[3,2-b][1,2,4]triazine core with 2,6-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the propoxybenzyl group: This can be done through a nucleophilic substitution reaction using 4-propoxybenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced thiazolo[3,2-b][1,2,4]triazine derivatives.

    Substitution: Formation of substituted thiazolo[3,2-b][1,2,4]triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on synthesis, physicochemical properties, and functional group contributions.

Thiazolo-Pyrimidine Derivatives (Compounds 11a and 11b)

  • Structure : (2Z)-2-(substituted benzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitriles .
  • Key Differences: Substituents: Compound 11a has 2,4,6-trimethylbenzylidene, while 11b features 4-cyanobenzylidene. The target compound uses 2,6-dichlorobenzylidene, which introduces stronger electron-withdrawing effects. Core Heterocycle: Thiazolo-pyrimidine vs. thiazolo-triazine-dione in the target compound.
  • Synthesis : Both 11a and 11b are synthesized via condensation with chloroacetic acid and aldehydes, yielding ~68% . The target compound likely follows a similar pathway but may require optimized conditions due to steric hindrance from dichloro and propoxy groups.
  • Physicochemical Data :
Property Compound 11a Compound 11b Target Compound (Inferred)
Melting Point (°C) 243–246 213–215 Likely >250 (chloro groups increase rigidity)
Molecular Formula C20H10N4O3S C22H17N3O3S C24H17Cl2N3O3S
IR Absorption (CN, cm⁻¹) 2,219 2,209 ~2,200 (similar nitrile stretch)

Pyrimido-Quinazoline Derivative (Compound 12)

  • Structure : 6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline-3-carbonitrile .
  • Key Differences :
    • Core Heterocycle : Pyrimido-quinazoline vs. thiazolo-triazine-dione.
    • Substituents : Lacks the dichlorobenzylidene and propoxybenzyl groups.

Triazolo-Thiadiazine Derivatives

  • Structure : 7-(4-chlorobenzylidene)-triazolo[3,4-b][1,3,4]thiadiazine .
  • Key Differences :
    • Heterocyclic Core : Triazolo-thiadiazine vs. thiazolo-triazine-dione.
    • Substituents : Chloro and nitro groups in the thiadiazine derivative vs. dichloro and propoxy groups in the target compound.
  • Physicochemical Insights : The triazolo-thiadiazine derivative’s X-ray crystallography data (mean C–C bond length = 0.003 Å) highlights planarity and conjugation, which the target compound’s fused triazine-thiazole system may also exhibit .

Functional Group Contributions and Bioactivity Implications

  • 4-Propoxybenzyl : Introduces alkoxy flexibility, which may modulate solubility and metabolic stability relative to rigid groups like furan in compound 12 .
  • Thiazolo-Triazine-Dione Core : The dual carbonyl groups (3,7-dione) enable hydrogen bonding, a feature absent in triazolo-thiadiazines .

Biological Activity

The compound (2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione , often referred to as a thiazolo-triazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by the presence of both thiazole and triazine rings. The molecular formula is C20H18ClN3O3SC_{20}H_{18}ClN_3O_3S with a molecular weight of approximately 415.89 g/mol. Its structure can be depicted as follows:

Chemical Structure  2Z 2 2 6 dichlorobenzylidene 6 4 propoxybenzyl 7H 1 3 thiazolo 3 2 b 1 2 4 triazine 3 7 2H dione\text{Chemical Structure }\text{ 2Z 2 2 6 dichlorobenzylidene 6 4 propoxybenzyl 7H 1 3 thiazolo 3 2 b 1 2 4 triazine 3 7 2H dione}

Synthesis

The synthesis of this compound typically involves the condensation reactions between appropriate aldehydes and thiazole derivatives. The process is often facilitated by catalysts or under specific reaction conditions that promote the formation of the desired thiazolo-triazine framework.

Anticancer Activity

Recent studies have demonstrated that thiazolo-triazine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
  • Case Study : A study involving various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that the compound inhibited cell growth with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the disruption of mitochondrial membrane potential leading to cell death .

Antimicrobial Activity

Thiazolo-triazines have also been evaluated for their antimicrobial properties:

  • Spectrum : The compound has shown activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : In vitro tests indicated that it effectively inhibited bacterial growth with minimum inhibitory concentrations (MIC) as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Antiplatelet Activity

Another significant biological activity observed is its antiplatelet effect:

  • Mechanism : The compound inhibits platelet aggregation induced by ADP and collagen.
  • Research Findings : In a study assessing antiplatelet activity using human platelet-rich plasma, the compound demonstrated an IC50 value of approximately 39 µM, indicating its potential as a therapeutic agent for cardiovascular diseases .

Data Summary Table

Biological ActivityMechanismIC50/MIC ValuesReferences
AnticancerInduction of apoptosis via caspase activation10 - 30 µM
AntimicrobialInhibition of bacterial growth15 µg/mL
AntiplateletInhibition of platelet aggregation39 µM

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